ST034307

Descripción

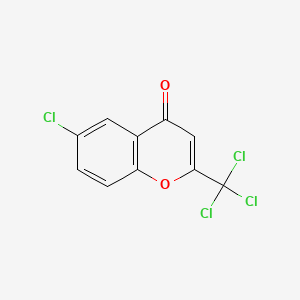

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-(trichloromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHYMSVCBGQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ST034307: A Selective Adenylyl Cyclase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a chromone-derived small molecule.[1] Its chemical and physicochemical properties are summarized in the table below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one | [2] |

| Molecular Formula | C₁₀H₄Cl₄O₂ | |

| Molecular Weight | 297.95 g/mol | [2] |

| CAS Number | 133406-29-8 | [3] |

| Appearance | Off-white to light yellow solid | MedChemExpress |

| Purity | ≥98% (HPLC) | [2] |

| CLogP | 4.07 | [1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | |

| Storage | Store at -20°C. |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] It exhibits an IC₅₀ of 2.3 µM for AC1.[1][2][3] The compound shows high selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, with no significant activity against the closely related AC8.[2]

The mechanism of action of this compound involves the direct inhibition of AC1 activity.[1] It has been shown to inhibit AC1 stimulated by various activators, including:

This compound's inhibitory action is not mediated by effects on Gβγ or Gαi/o subunits, further supporting a direct interaction with AC1.[1]

This compound has been shown to interact with the signaling pathway of the µ-opioid receptor (MOR), a key target for analgesic drugs.[1] Specifically, this compound enhances MOR-mediated inhibition of AC1.[1][2] Furthermore, it blocks the heterologous sensitization of AC1 that occurs after chronic activation of MOR, a cellular adaptation linked to opioid dependence.[1]

dot

Caption: Interaction of this compound with the µ-opioid receptor and AC1 signaling pathway.

In Vitro and In Vivo Activity

The inhibitory activity of this compound on AC1 has been confirmed in various experimental models.

Table 2: Summary of this compound In Vitro and In Vivo Activity

| Model System | Key Findings | Reference |

| HEK cells expressing AC1 | Significantly inhibited forskolin- or isoproterenol-stimulated AC1 activity. | [1] |

| Sf9 cell membranes expressing AC1 | Modestly but significantly inhibited calmodulin- and forskolin-stimulated AC1 activity. | [1] |

| Mouse hippocampal homogenates | Inhibited Ca²⁺/calmodulin-stimulated cAMP accumulation. | [2] |

| Mouse model of inflammatory pain | Reduced pain responses (analgesic effect). | [1] |

This compound has demonstrated significant analgesic properties in preclinical models of pain.[1] It has been shown to relieve pain in mouse models of inflammatory pain without causing tolerance.[2] This suggests that selective AC1 inhibitors like this compound could represent a novel class of analgesics.

dot

Caption: Experimental workflow for assessing the analgesic effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.

-

Cell Culture: Human embryonic kidney (HEK) cells stably or transiently transfected with different adenylyl cyclase isoforms are commonly used.

-

Stimulation: AC activity is stimulated using agents like forskolin (a general AC activator), isoproterenol (to activate Gαs-coupled β-adrenergic receptors), or A23187 (a calcium ionophore to increase intracellular Ca²⁺).

-

Inhibition: Cells are pre-incubated with this compound at various concentrations before stimulation.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as ELISA-based assays.

-

Membrane Preparation: Cell membranes are prepared from HEK or Sf9 cells expressing the desired AC isoform.

-

Assay Buffer: A typical assay buffer contains ATP, an ATP regenerating system (e.g., creatine kinase and phosphocreatine), and other necessary ions and buffering agents.

-

Stimulation: AC activity in membranes is stimulated with purified calmodulin, Gαs, or forskolin.

-

Inhibition: this compound is added to the reaction mixture.

-

cAMP Measurement: The amount of cAMP produced is determined, often using radioimmunoassay or other sensitive detection methods.

-

Animal Models: Mouse models of inflammatory pain are induced, for example, by intraplantar injection of Complete Freund's Adjuvant (CFA).

-

Drug Administration: this compound is administered, often via intrathecal or subcutaneous injection.

-

Pain Assessment: Pain responses are measured using methods like the von Frey filament test for mechanical allodynia or by observing pain-related behaviors.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of adenylyl cyclase 1. Its high selectivity makes it a superior probe compound compared to less selective inhibitors. The demonstrated analgesic effects in preclinical models highlight the potential of AC1 as a therapeutic target for pain management. Further research into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to fully elucidate the therapeutic potential of this compound and other selective AC1 inhibitors.

References

The Discovery and Development of ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST034307 is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in pain signaling and opioid dependence.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's physicochemical properties, in vitro and in vivo pharmacological data, and the experimental protocols utilized in its evaluation. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of AC1 inhibition for the management of pain.

Introduction

Adenylyl cyclases (ACs) are a family of enzymes responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP.[4][5] Of the nine membrane-bound AC isoforms, AC1 is predominantly expressed in the nervous system and is activated by calcium/calmodulin.[3][6] Studies involving AC1 knockout mice have demonstrated the crucial role of this enzyme in pain perception and the development of opioid dependence.[3][5] These findings have highlighted AC1 as a promising therapeutic target for the development of novel analgesics with a reduced side-effect profile compared to traditional opioids.[2][5][7]

The discovery of this compound, a chromone-derived small molecule, emerged from a chemical library screening designed to identify selective AC1 inhibitors.[1] Subsequent studies have characterized this compound as a potent and highly selective inhibitor of AC1 with demonstrated efficacy in various preclinical models of inflammatory and visceral pain.[1][2][5] This guide provides a detailed account of the scientific journey from the initial discovery to the preclinical validation of this compound as a potential therapeutic agent.

Physicochemical and Pharmacokinetic Properties

This compound possesses drug-like physicochemical properties suitable for a central nervous system (CNS) active agent, although preclinical studies suggest it may be peripherally restricted following subcutaneous administration.[1][2]

| Property | Value | Reference |

| Molecular Weight | 298 g/mol | [1] |

| CLogP | 4.07 | [1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized in various cell-based and membrane assays, demonstrating its potency and selectivity for AC1.

Adenylyl Cyclase Inhibition

| Assay Type | Parameter | Value | Reference |

| AC1 Inhibition (Ca2+-stimulated) | IC50 | 2.3 µM (95% CI = 1.2 to 4.5 µM) | [1] |

| AC1 Inhibition (Forskolin-stimulated) | Inhibition | ~30% | [1] |

| AC1 Inhibition (Gαs-stimulated) | Inhibition | ~30% | [1] |

| AC1 Inhibition (Calmodulin-stimulated) | Inhibition | ~30% | [1] |

| AC2 Activity | Effect | Potentiation | [1] |

| AC5 Activity (at 100 µM) | Effect | Inactive | [1] |

| AC8 Activity | Effect | No significant activity |

Interaction with the μ-Opioid Receptor (MOR) Pathway

This compound has been shown to modulate MOR signaling, which is critical for its potential in pain management and reducing opioid dependence.

| Assay | Effect of this compound | Reference |

| MOR-mediated inhibition of AC1 (short-term) | Enhanced | [1][3] |

| MOR-mediated heterologous sensitization of AC1 (chronic) | Blocked | [1][3] |

| β-arrestin 2 recruitment (in CHO-MOR cells) | No significant effect | [1] |

In Vivo Pharmacology

The analgesic efficacy of this compound has been demonstrated in multiple rodent models of pain.

| Pain Model | Species | Route of Administration | Efficacy | ED50 | Reference |

| CFA-induced allodynia | Mouse | Subcutaneous | Analgesic | - | [2] |

| Formalin-induced inflammatory pain | Mouse | Subcutaneous | Reduced licking behavior | - | [2][5] |

| Acetic acid-induced visceral pain | Mouse | Subcutaneous | Reduced writhing | 0.92 mg/kg (95% CI 0.15 to 4.41) | [2] |

| Acid-depressed nesting behavior | Mouse | Subcutaneous | Rescued nesting behavior | - | [2] |

A key finding from in vivo studies is that this compound does not appear to induce analgesic tolerance after chronic dosing, a significant advantage over opioid analgesics.[2][5] Furthermore, following subcutaneous injection in mice, this compound was not detected in the brain but did cause a significant reduction in cAMP concentration in the dorsal root ganglia, suggesting a peripheral mechanism of action for analgesia.[2][5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound directly inhibits the activity of adenylyl cyclase 1 (AC1), leading to a reduction in the production of cyclic AMP (cAMP). This inhibition occurs downstream of various AC1 activators, including Gαs-coupled receptors and calcium/calmodulin.

Caption: Mechanism of this compound action on AC1.

Interaction with the μ-Opioid Receptor (MOR) Pathway

This compound enhances the acute inhibitory effect of MOR activation on AC1 while blocking the long-term sensitization of AC1 that is associated with opioid tolerance.

Caption: this compound's dual effect on MOR signaling.

Experimental Workflow: In Vitro AC1 Inhibition Assay

A typical workflow to determine the inhibitory activity of this compound on AC1 involves using cell membranes expressing the enzyme and measuring the conversion of ATP to cAMP.

Caption: Workflow for in vitro AC1 inhibition assay.

Detailed Experimental Protocols

Adenylyl Cyclase Activity Assay in Cell Membranes

This protocol is adapted from studies characterizing this compound's effect on AC isoforms.

-

Membrane Preparation: Prepare cell membranes from Sf9 cells or HEK cells stably expressing the adenylyl cyclase isoform of interest (e.g., AC1, AC2, AC5).

-

Reaction Mixture: Prepare a reaction buffer containing appropriate concentrations of MgCl2 and ATP.

-

Inhibitor Incubation: Solubilize this compound in DMSO. Incubate the AC-containing membranes with various concentrations of this compound or vehicle (DMSO) on ice for 10 minutes. The final DMSO concentration should not exceed 3%.

-

AC Activation: Add an AC activator such as forskolin, purified Gαs, or a calcium/calmodulin solution to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the membrane-inhibitor mixture to the reaction buffer containing the activator and ATP.

-

Incubation: Incubate the reaction at 30°C for 10 minutes.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a tracer amount of [3H]cAMP).

-

cAMP Quantification: Quantify the amount of cAMP produced using standard methods such as column chromatography followed by liquid scintillation counting or commercially available ELISA or HTRF kits.

cAMP Accumulation Assay in Whole Cells

This protocol is used to assess the effect of this compound on cAMP levels in intact cells.

-

Cell Culture: Culture HEK293 cells stably expressing AC1 (HEK-AC1) in appropriate media.

-

Cell Seeding: Seed the cells into 24-well or 96-well plates and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes).

-

Stimulation: Stimulate the cells with an AC activator such as the β-adrenergic receptor agonist isoproterenol (to activate Gαs-coupled receptors) or a calcium ionophore like A23187 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

β-Arrestin 2 Recruitment Assay

This assay determines if this compound affects the recruitment of β-arrestin 2 to the μ-opioid receptor.

-

Cell Line: Use a cell line stably co-expressing the μ-opioid receptor and a β-arrestin 2 reporter system (e.g., PathHunter CHO-MOR cells).

-

Cell Plating: Plate the cells in a 384-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with the μ-opioid receptor agonist DAMGO, this compound, or a combination of both.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence) using a plate reader.

Mouse Model of Formalin-Induced Inflammatory Pain

This model assesses the analgesic effect of this compound on both acute and tonic inflammatory pain.

-

Animals: Use adult male mice.

-

Acclimatization: Acclimatize the mice to the testing environment.

-

Drug Administration: Administer this compound or vehicle subcutaneously at a specified time before the formalin injection.

-

Formalin Injection: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the injection, place the mouse in an observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection, representing acute nociceptive pain) and the late phase (15-40 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the paw licking time between the this compound-treated and vehicle-treated groups.

Mouse Model of Acetic Acid-Induced Visceral Pain

This model evaluates the efficacy of this compound in a model of visceral pain.

-

Animals: Use adult male mice.

-

Drug Administration: Administer this compound or vehicle subcutaneously at various doses prior to the acetic acid injection.

-

Induction of Writhing: Inject a dilute solution of acetic acid (e.g., 0.75%) intraperitoneally.

-

Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a defined period (e.g., 30 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose of this compound compared to the vehicle control group and determine the ED50 value.

Conclusion and Future Directions

This compound has been identified and characterized as a potent and selective inhibitor of adenylyl cyclase 1.[1][2][3] Preclinical studies have demonstrated its analgesic properties in various pain models without the development of tolerance, a common drawback of opioid medications.[2][5] The compound's ability to modulate μ-opioid receptor signaling further supports its potential as a novel therapeutic for pain and possibly opioid dependence.[1][4]

Future research should focus on a more detailed pharmacokinetic and toxicological profiling of this compound to assess its suitability for clinical development. Further investigation into its central versus peripheral effects is warranted to fully elucidate its mechanism of analgesia.[2] The development of analogs with improved potency and pharmacokinetic properties could also be a fruitful area of research. Ultimately, the discovery and development of this compound provide a strong rationale for the continued exploration of AC1 inhibitors as a promising new class of non-opioid analgesics.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. Acetic acid-induced writhing test in mice [bio-protocol.org]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide on the Role of ST034307 in cAMP Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the small molecule ST034307, detailing its mechanism of action as a selective inhibitor of adenylyl cyclase 1 (AC1) and its subsequent impact on cyclic AMP (cAMP) signaling pathways. The information presented is collated from preclinical research and is intended to inform further investigation and potential therapeutic development.

Introduction to this compound and its Target: Adenylyl Cyclase 1

This compound is a small molecule inhibitor identified as a selective antagonist of adenylyl cyclase 1 (AC1), an enzyme pivotal to the cAMP signaling cascade.[1][2][3] AC1 is one of nine membrane-bound adenylyl cyclase isoforms responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[4][] This second messenger, cAMP, is integral to a multitude of physiological processes.[4][] AC1 is notably distinguished by its stimulation by calcium (Ca²⁺) in a calmodulin-dependent manner.[2][6] Due to its specific expression patterns and regulatory properties, AC1 has emerged as a therapeutic target for conditions such as chronic pain and opioid dependence.[2][4][6] this compound has been characterized as a direct inhibitor of AC1, offering a valuable tool for studying the physiological and pathological roles of this specific isoform.[3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect directly on AC1, thereby reducing the production of cAMP.[2][4] This inhibition has been demonstrated across various methods of AC1 activation, including stimulation by:

-

Ca²⁺/Calmodulin: this compound inhibits Ca²⁺/calmodulin-stimulated cAMP accumulation.[1][2]

-

Forskolin: The compound has been shown to inhibit forskolin-stimulated AC1 activity.[2] Forskolin is a general activator of most adenylyl cyclase isoforms.[2]

-

G-protein coupled receptors (GPCRs): this compound inhibits AC1 activity stimulated by Gαs-coupled receptors.[2][6]

Importantly, this compound demonstrates high selectivity for AC1 over other adenylyl cyclase isoforms, with no significant activity reported against AC8.[1][4] This selectivity is crucial, as non-selective inhibition of AC isoforms could lead to undesirable side effects.[4][6]

Interaction with the μ-Opioid Receptor (MOR) Signaling Pathway

A significant aspect of this compound's pharmacology is its interplay with the μ-opioid receptor (MOR), a key target for analgesic drugs.[2][4] Activation of MOR, which is coupled to an inhibitory G protein (Gαi/o), typically leads to the inhibition of adenylyl cyclases.[2][4] this compound has been shown to enhance the MOR-mediated inhibition of AC1.[2][6]

Furthermore, chronic activation of MOR can lead to a phenomenon known as heterologous sensitization, resulting in an overshoot of cAMP production.[2] This adaptive response is linked to opioid tolerance and dependence.[2] this compound has been found to block both the development and maintenance of MOR-mediated heterologous sensitization of AC1.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ for AC1 Inhibition | 2.3 µM | Not specified | [1] |

| Experiment | Stimulator | Inhibition by this compound | Cell/Tissue System | Reference |

| AC1 Activity | Forskolin | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |

| AC1 Activity | Gαs | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |

| AC1 Activity | Calmodulin | ~30% | Cellular membranes from HEK or Sf9 cells expressing AC1 | [2] |

| cAMP Concentration | In vivo | ~10% reduction | Dorsal Root Ganglia (DRG) of mice | [3] |

Experimental Protocols

The following methodologies are synthesized from descriptions of key experiments performed to characterize this compound.

Cell-Based cAMP Accumulation Assays

-

Objective: To determine the inhibitory effect of this compound on AC1 activity in intact cells.

-

Cell Lines: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are commonly used.[2][6] Wild-type HEK cells can be used as a control.[2]

-

Protocol Outline:

-

HEK-AC1 cells are cultured to an appropriate confluency.

-

Cells are pre-incubated with varying concentrations of this compound.

-

AC1 is stimulated with an agonist such as the Ca²⁺ ionophore A23187, forskolin, or the β-adrenergic receptor agonist isoproterenol.[2]

-

The reaction is stopped, and intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based or FRET-based biosensors).

-

Data is normalized to the stimulated control (100%) and basal levels (0%).[2]

-

In Vitro Adenylyl Cyclase Activity Assays

-

Objective: To assess the direct inhibitory effect of this compound on AC1 in a cell-free system.

-

System: Cellular membranes from HEK-AC1 cells or Sf9 cells expressing different AC isoforms are isolated.[2]

-

Protocol Outline:

-

Isolated cell membranes are incubated with this compound.

-

AC activity is stimulated using agents like forskolin, purified Gαs, or Ca²⁺/calmodulin.[2]

-

ATP is added to initiate the enzymatic reaction.

-

The amount of cAMP produced is quantified.

-

In Vivo Studies in Mouse Models

-

Objective: To evaluate the analgesic effects of this compound and its impact on cAMP levels in relevant tissues.

-

Animal Models: Mouse models of inflammatory pain (e.g., formalin-induced or Complete Freund's Adjuvant-induced) and visceral pain (e.g., acid-induced) have been utilized.[2][3]

-

Protocol Outline:

-

This compound is administered to mice, typically via subcutaneous injection.[3]

-

Pain-related behaviors (e.g., paw licking, mechanical allodynia) are assessed.[3][7]

-

At specified time points, tissues such as the dorsal root ganglia (DRG) are dissected.[3]

-

cAMP concentrations in the tissue homogenates are measured.[3]

-

Conclusion

This compound is a potent and selective inhibitor of adenylyl cyclase 1. Its ability to modulate the cAMP signaling pathway, particularly in conjunction with the μ-opioid receptor system, underscores the therapeutic potential of targeting AC1. The data indicates that this compound can attenuate cAMP production in both cellular and in vivo settings, which is associated with analgesic effects. This technical guide provides a foundational understanding of this compound's role in cAMP signaling, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the precise binding site and the long-term effects of AC1 inhibition is warranted to fully elucidate the therapeutic window of this class of compounds.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasofscience.org [atlasofscience.org]

- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In vitro characterization of ST034307.

An In-Depth Technical Guide to the In Vitro Characterization of ST034307, a Selective Adenylyl Cyclase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1). The information presented herein is compiled from foundational research and is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Executive Summary

This compound is a chromone-derived compound identified as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial in cellular signal transduction.[1][2] Studies have demonstrated its potential as an analgesic agent.[1][3][4][5][6] This document outlines the key in vitro properties of this compound, including its inhibitory potency, selectivity against other adenylyl cyclase isoforms, and its effects in various cell-based and biochemical assays. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate a deeper understanding and replication of these findings.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Adenylyl Cyclase 1

| Parameter | Value | Assay System | Notes |

| IC50 | 2.3 µM | HEK-AC1 cells | Inhibition of Ca2+-stimulated cAMP accumulation. |

Table 2: Selectivity Profile of this compound against Membrane-Bound Adenylyl Cyclase Isoforms

| AC Isoform | Inhibition at 30 µM | Assay System |

| AC1 | Significant | HEK cells expressing individual AC isoforms |

| AC2 | No significant inhibition (potentiation observed) | Sf9 cell membranes |

| AC3 | No significant inhibition | HEK cells |

| AC5 | No significant inhibition | Sf9 cell membranes |

| AC6 | No significant inhibition | HEK cells |

| AC7 | No significant inhibition | HEK cells |

| AC8 | No significant inhibition | HEK cells |

| AC9 | No significant inhibition | HEK cells |

Data synthesized from Brust et al., 2017.[1]

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Stable Cell Line Generation

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice for studying adenylyl cyclase activity due to their robust growth and transfection efficiency.[7][8][9]

-

HEK-AC1 Stable Cell Line Generation:

-

HEK293 cells are transfected with a mammalian expression vector encoding human AC1 using a suitable transfection reagent.

-

Following transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the expression vector.

-

Clonal cell lines are isolated and expanded.

-

Expression of AC1 is confirmed by Western blotting or functional assays (e.g., Ca2+-stimulated cAMP accumulation).[10][11]

-

Measurement of cAMP Accumulation in Whole Cells

This assay is used to determine the functional inhibition of AC1 by this compound in a cellular context.

-

Materials:

-

Procedure:

-

Seed HEK-AC1 or wild-type HEK cells in 96-well or 384-well plates and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).

-

Add the stimulating agent (e.g., 1 µM forskolin or 10 µM isoproterenol) to activate adenylyl cyclase and incubate for an appropriate duration (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Data are typically normalized to the response of the stimulated vehicle-treated cells.

-

Adenylyl Cyclase Activity Assay in Membrane Preparations

This biochemical assay assesses the direct inhibitory effect of this compound on AC1 in a cell-free system.

-

Preparation of Cell Membranes:

-

Harvest HEK-AC1 cells or Sf9 cells expressing AC1.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

AC Activity Assay:

-

The reaction is typically initiated by adding a mixture containing ATP, MgCl2, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and a stimulating agent (e.g., Ca2+/calmodulin, Gαs) to the membrane preparation in the presence of this compound or vehicle.

-

The reaction is incubated at 30°C for a defined period.

-

The reaction is terminated, and the amount of cAMP produced is quantified, often using a radioimmunoassay or a non-radioactive method.[17][18][19][20][21]

-

Preparation of Mouse Hippocampal Homogenates

This protocol allows for the assessment of this compound's activity in a more physiologically relevant tissue preparation.

-

Procedure:

-

Euthanize a mouse according to approved animal welfare protocols.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) using a Potter-Elvehjem homogenizer.[24][25][26]

-

Centrifuge the homogenate to remove cellular debris.

-

The resulting supernatant containing the membrane fraction can be used in the adenylyl cyclase activity assay as described in section 3.3.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Adenylyl Cyclase 1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of adenylyl cyclase 1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the discovery of novel AC1 inhibitors. The selectivity of this compound for AC1 over other isoforms, particularly AC8, makes it a valuable tool for dissecting the physiological and pathological roles of AC1 signaling.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ExcellGene [excellgene.com]

- 8. HEK cells – what's to know on Human Embryonic Kidney Cells | evitria [evitria.com]

- 9. How HEK Cells Are Used in Vaccine Development [cytion.com]

- 10. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 14. cAMP accumulation assay [bio-protocol.org]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. abcam.com [abcam.com]

- 17. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adenylyl cyclase (AC) activity assay [bio-protocol.org]

- 19. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity | Springer Nature Experiments [experiments.springernature.com]

- 22. genes2cognition.org [genes2cognition.org]

- 23. researchgate.net [researchgate.net]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. documents.thermofisher.com [documents.thermofisher.com]

Pharmacological Profile of ST034307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST034307 is a potent and highly selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme pivotal in neuronal signaling and pain pathways.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and interaction with key signaling cascades. Experimental data robustly support the potential of this compound as a novel analgesic agent that may circumvent the tolerance issues associated with traditional opioid therapies.[1][3]

Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes.[2] The AC1 isoform, predominantly expressed in the nervous system, is stimulated by calcium/calmodulin and has been genetically and pharmacologically validated as a key player in pain perception and opioid dependence.[3][4] The development of selective AC1 inhibitors like this compound offers a promising therapeutic strategy for pain management.[2][5] this compound, a chromone derivative, has demonstrated significant analgesic properties in various preclinical pain models without inducing tolerance.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄Cl₄O₂ | [1] |

| Molecular Weight | 297.95 g/mol | [1] |

| CAS Number | 133406-29-8 | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [1] |

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of adenylyl cyclase 1.[2] Molecular docking studies predict that this compound binds to a unique site at the interface of the C1a and C2a catalytic domains of AC1, adjacent to the ATP binding pocket.[2][6] This interaction is thought to disrupt the structure of the enzyme's catalytic domain, leading to its inhibition.[2] Notably, this compound is not a P-site inhibitor, which is a class of non-competitive AC inhibitors.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based and membrane assays.

Potency and Selectivity

This compound is a potent inhibitor of AC1 with an IC₅₀ of 2.3 μM.[1] It exhibits remarkable selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely related AC8, against which it shows no significant activity.[1][4]

| Adenylyl Cyclase Isoform | Inhibition by this compound | Reference |

| AC1 | IC₅₀ = 2.3 μM | [1] |

| AC2 | Potentiation of PMA-stimulated activity | [4] |

| AC3 | No significant inhibition | [4] |

| AC4 | No significant inhibition | [4] |

| AC5 | No significant inhibition (slight potentiation) | [4] |

| AC6 | No significant inhibition (slight potentiation) | [4] |

| AC7 | No significant inhibition | [4] |

| AC8 | No significant inhibition | [1] |

| AC9 | No significant inhibition | [4] |

Interaction with µ-Opioid Receptor Signaling

This compound enhances the µ-opioid receptor (MOR)-mediated inhibition of AC1.[4] Furthermore, it has been shown to block the heterologous sensitization of AC1 that occurs after chronic MOR activation, a cellular mechanism linked to opioid tolerance.[4][5]

In Vivo Pharmacology

This compound has demonstrated significant analgesic efficacy in multiple rodent models of pain.

Analgesic Efficacy

| Pain Model | Species | Route of Administration | Efficacy | ED₅₀ | Reference |

| Formalin-induced Inflammatory Pain | Mouse | Subcutaneous | Reduction in paw licking | - | [2] |

| Acetic Acid-induced Visceral Pain | Mouse | Subcutaneous | Reduction in writhing | 0.92 mg/kg | [2] |

| Acid-depressed Nesting Behavior | Mouse | Subcutaneous | Rescue of nesting behavior | - | [2] |

| CFA-induced Inflammatory Pain | Mouse | Intrathecal | Relief of allodynia | 0.28 µg | [4] |

Importantly, chronic administration of this compound does not lead to the development of analgesic tolerance.[2]

Pharmacokinetics

Following a single subcutaneous injection of 10 mg/kg in mice, this compound exhibits the following pharmacokinetic profile:

| Parameter | Value | Time Point | Reference |

| Peak Plasma Concentration (Cmax) | 1.82 ± 0.39 µM | 60 minutes | [2] |

| Brain Penetration | Undetectable | Up to 240 minutes | [2] |

The lack of brain penetration suggests that the analgesic effects of subcutaneously administered this compound may be mediated peripherally.[2] This is supported by the finding that it reduces cAMP concentration in the dorsal root ganglia (DRG).[2]

Experimental Protocols

In Vitro cAMP Accumulation Assay

HEK293 cells stably expressing AC1 (HEK-AC1) are used. Cells are treated with this compound at various concentrations before stimulation with an AC activator (e.g., forskolin or a Gs-coupled receptor agonist like isoproterenol).[4] The intracellular cAMP levels are then measured using a competitive immunoassay.[4]

In Vivo Formalin-Induced Inflammatory Pain Model

Male C57BL/6J mice are used. Following subcutaneous administration of this compound or vehicle, a dilute formalin solution is injected into the plantar surface of the hind paw.[2] The time spent licking the injected paw is then recorded over a specified period, typically divided into an acute phase (0-10 minutes) and an inflammatory phase (16-40 minutes).[2]

Pharmacokinetic Studies

Male C57BL/6J mice receive a single subcutaneous injection of this compound (10 mg/kg). At various time points post-injection, blood and brain samples are collected.[2] Plasma is separated by centrifugation. This compound concentrations in plasma and brain homogenates are quantified by tandem mass spectroscopy coupled with HPLC.[2]

Safety and Tolerability

In preclinical studies, this compound did not cause significant disruptions in normal mouse behavior, as assessed by the nesting model.[2] Unlike morphine, it did not reduce nesting behavior at analgesic doses.[2] However, further comprehensive safety and toxicology studies are required to fully characterize its safety profile.

Conclusion

This compound is a highly selective and potent inhibitor of adenylyl cyclase 1 with demonstrated analgesic efficacy in multiple preclinical pain models. Its unique mechanism of action and favorable preclinical profile, particularly its lack of tolerance development, position it as a promising candidate for the development of a new class of non-opioid analgesics. Further investigation into its clinical potential is warranted.

References

- 1. rndsystems.com [rndsystems.com]

- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

The Modulatory Role of ST034307 on μ-Opioid Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of ST034307 on μ-opioid receptor (MOR) signaling. This compound, a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), indirectly modulates MOR signaling pathways, offering a novel therapeutic avenue for pain management. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its influence on the μ-opioid receptor (MOR) signaling cascade not by direct interaction with the receptor itself, but by targeting a key downstream effector: adenylyl cyclase 1 (AC1).[1][2] The MOR is a Gαi/o-coupled receptor, and its activation by an agonist typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] this compound is a selective inhibitor of AC1, an isoform of adenylyl cyclase that is stimulated by calcium/calmodulin and is highly expressed in neuronal tissues associated with pain and nociception.[1][4] By directly inhibiting AC1, this compound enhances the inhibitory effect of MOR activation on cAMP production.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound's effects related to MOR signaling.

| Parameter | Value | Assay/Model | Reference |

| AC1 Inhibition (IC50) | 2.3 μM | Ca2+/calmodulin-stimulated cAMP accumulation | |

| Enhancement of MOR-mediated AC1 Inhibition | Enhanced inhibition at 0.5 µM and 7.5 µM this compound (in combination with DAMGO) | cAMP accumulation in HEK-AC1/MOR cells | [5] |

| β-arrestin 2 Recruitment | No significant effect at 30 µM | CHO-MOR β-arrestin 2 recruitment assay | [5] |

| In Vivo cAMP Reduction | ~10% reduction | Mouse Dorsal Root Ganglia (DRG) following 10 mg/kg subcutaneous injection | [6] |

Signaling Pathway Analysis

The interaction between this compound and the MOR signaling pathway is multifaceted, impacting both acute signaling and long-term adaptive responses.

G-Protein Dependent Signaling

Activation of the MOR by an agonist, such as DAMGO, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits AC1, reducing the conversion of ATP to cAMP. This compound potentiates this effect by directly inhibiting AC1, leading to a more profound decrease in cAMP levels.[1][5] This synergistic inhibition is a key aspect of its analgesic properties.[1]

β-Arrestin Signaling

A critical aspect of MOR signaling is the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[7] These pathways have been implicated in the development of opioid tolerance and other adverse effects.[6][8] Experimental evidence indicates that this compound does not influence the recruitment of β-arrestin 2 to the MOR.[5] This suggests that this compound's mechanism of action is biased away from the β-arrestin pathway, a desirable characteristic for novel analgesics.

Heterologous Sensitization

Chronic activation of the MOR can lead to an adaptive response known as heterologous sensitization, characterized by a paradoxical superactivation of adenylyl cyclases.[1][5] This phenomenon is linked to opioid dependence.[1] this compound has been shown to block this MOR-mediated heterologous sensitization of AC1, suggesting a potential role in mitigating the development of opioid dependence.[1][5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the effects of this compound on MOR signaling.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells were utilized. For specific assays, cells were stably transfected with AC1 (HEK-AC1 cells) or with both AC1 and the μ-opioid receptor (HEK-AC1/MOR cells).[1] Chinese Hamster Ovary (CHO) cells stably expressing the MOR (CHO-MOR cells) were also used for β-arrestin recruitment assays.[5]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, a direct product of adenylyl cyclase activity.

β-Arrestin 2 Recruitment Assay

This assay measures the interaction between the activated MOR and β-arrestin 2.

-

Methodology: A commercial enzyme fragment complementation assay (e.g., DiscoveRx PathHunter) was used.[5]

-

Principle: The MOR is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary portion of the enzyme. Upon agonist-induced recruitment of β-arrestin 2 to the MOR, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Protocol:

-

CHO-MOR cells expressing the fusion proteins are plated.

-

Cells are treated with this compound or vehicle.

-

The MOR agonist DAMGO is added to induce receptor activation and β-arrestin 2 recruitment.[5]

-

Substrate is added, and the resulting signal is measured using a luminometer.

-

In Vivo Mouse Models of Pain

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the paw to induce inflammation and mechanical allodynia. This compound or vehicle is administered (e.g., intrathecally), and pain responses are measured using von Frey filaments.[1]

-

Visceral Pain Model: Dilute lactic acid is injected intraperitoneally to induce writhing behavior, a measure of visceral pain. The number of writhes is counted after administration of this compound or a control substance.[6]

-

Pain-Depressed Behavior Model: The natural nesting behavior of mice is suppressed by a painful stimulus. The ability of this compound to rescue this behavior is assessed.[6]

Conclusion

This compound represents a novel approach to modulating μ-opioid receptor signaling. By selectively inhibiting adenylyl cyclase 1, it enhances the G-protein-mediated analgesic pathway of MOR activation while avoiding the β-arrestin pathway associated with adverse effects. Furthermore, its ability to block heterologous sensitization of AC1 suggests a potential to mitigate the development of opioid dependence. The data presented in this guide underscore the therapeutic potential of targeting downstream effectors in the MOR signaling cascade for the development of safer and more effective analgesics.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

ST034307: A Deep Dive into its Selective Inhibition of Adenylyl Cyclase 1 (AC1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ST034307 and its notable selectivity for Adenylyl Cyclase 1 (AC1). AC1, a calcium/calmodulin-stimulated enzyme, is a key player in various physiological processes, including pain perception and opioid dependence, making its selective inhibition a promising therapeutic strategy.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Selectivity Profile of this compound

This compound, a chromone derivative, has been identified as a potent and highly selective inhibitor of AC1.[1] Its selectivity has been rigorously evaluated against other membrane-bound adenylyl cyclase isoforms. The following tables summarize the inhibitory and, in some cases, potentiating effects of this compound across various AC isoforms.

Table 1: Inhibition of Forskolin- or Isoproterenol-Stimulated AC Activity in HEK Cells

| Cell Line | Treatment | This compound Effect |

| HEK cells stably expressing AC1 | Forskolin or Isoproterenol | Significant inhibition of cAMP accumulation |

| Wild-type HEK cells | Forskolin or Isoproterenol | No significant effect |

Data adapted from studies on HEK cells where AC isoforms were expressed and stimulated. Wild-type HEK cells endogenously express AC3, AC5, AC6, AC7, and AC9, but show no Ca2+-stimulated cAMP response, indicating the observed effect in AC1-expressing cells is specific.[1]

Table 2: Effect of this compound on Various AC Isoforms in Transfected HEK Cells

| AC Isoform | Stimulant | Effect of this compound |

| AC1 | A23187 (Calcium Ionophore) | Inhibition |

| AC2 | Phorbol 12-myristate 13-acetate (PMA) | Potentiation of cAMP production |

| AC3 | Forskolin | No significant effect |

| AC4 | Forskolin | No significant effect |

| AC5 | Forskolin | Small potentiation |

| AC6 | Forskolin | Small potentiation |

| AC7 | Forskolin | No significant effect |

| AC8 | A23187 (Calcium Ionophore) | No significant activity |

| AC9 | Forskolin | No significant effect |

This table highlights the high selectivity of this compound for AC1. Notably, it potentiated the activity of AC2 and had a minor potentiating effect on AC5 and AC6, while showing no significant inhibition of other tested isoforms.[1]

Table 3: Inhibition of AC Activity in Sf9 Cell Membranes

| AC Isoform | Stimulation | This compound Inhibition |

| AC1 | Forskolin, Gαs, and Calmodulin | ~30% |

| AC2 | - | Potentiation |

| AC5 | - | Inactive (even at 100 µM) |

These findings from assays using isolated cell membranes further corroborate the direct inhibitory action of this compound on AC1.[1]

Table 4: In Vivo Efficacy of this compound

| Pain Model | Species | Effect |

| Inflammatory Pain | Mouse | Analgesic effect |

| Visceral Pain | Mouse | Reduction in abdominal constrictions |

This compound has demonstrated efficacy in preclinical models of pain, underscoring its therapeutic potential.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

cAMP Accumulation Assay in HEK-AC1 Cells

This assay is fundamental to determining the inhibitory effect of this compound on AC1 activity in a cellular context.

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are cultured in appropriate media supplemented with antibiotics to maintain selection for AC1 expression.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound (solubilized in DMSO) or vehicle (DMSO alone) for a defined period.

-

Stimulation: AC1 activity is stimulated by adding an activator such as the calcium ionophore A23187, forskolin, or the β-adrenergic receptor agonist isoproterenol.

-

Lysis and cAMP Measurement: After the stimulation period, cells are lysed, and the intracellular cyclic adenosine monophosphate (cAMP) levels are quantified using a competitive binding assay, such as a LANCE cAMP detection kit.

-

Data Analysis: cAMP levels in this compound-treated cells are compared to vehicle-treated cells to determine the percent inhibition. IC₅₀ values can be calculated from concentration-response curves.

Adenylyl Cyclase Activity Assay in Sf9 Cell Membranes

This in vitro assay assesses the direct effect of this compound on AC1 independent of cellular signaling pathways.

-

Membrane Preparation: Membranes from Spodoptera frugiperda (Sf9) cells expressing AC1, AC2, or AC5 are prepared through cell lysis and centrifugation to isolate the membrane fraction.

-

Assay Conditions: The reaction is typically performed for 10 minutes at 30°C in a final volume of 50 µl. The reaction buffer contains MgCl₂ and Mg-ATP at final concentrations of 10 mM and 200 µM, respectively.[1]

-

Incubation with Inhibitor: AC-containing membranes (10–20 µg) are pre-mixed with purified Gαs (50 nM final concentration) to stimulate AC activity. This compound, solubilized in DMSO, is incubated with the membrane preparation on ice for 10 minutes prior to initiating the reaction. The final DMSO concentration is kept below 3%.[1]

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the ATP-containing reaction buffer. The reaction is terminated by the addition of a stop solution.

-

cAMP Quantification: The amount of cAMP produced is measured, often using radioimmunoassay or other sensitive detection methods.

-

Data Analysis: The activity in the presence of the inhibitor is compared to the vehicle control to determine the percentage of inhibition.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Figure 1. Simplified AC1 signaling pathway and the inhibitory action of this compound.

Figure 2. Workflow for determining the selectivity of this compound for AC1.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 4. atlasofscience.org [atlasofscience.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]

ST034307: A Comprehensive Technical Review of its Potential as a Non-Opioid Analgesic

Introduction

ST034307, a novel chromone derivative, has emerged as a promising non-opioid analgesic candidate through its selective inhibition of type 1 adenylyl cyclase (AC1). This technical guide provides an in-depth overview of this compound, consolidating key preclinical data on its mechanism of action, efficacy in various pain models, and associated experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative pain therapeutics.

Mechanism of Action: Selective Inhibition of Adenylyl Cyclase 1

This compound exerts its analgesic effects by selectively inhibiting the activity of adenylyl cyclase 1 (AC1), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. AC1 is a membrane-bound enzyme that, when activated, converts adenosine triphosphate (ATP) to cAMP. This second messenger, cAMP, plays a crucial role in neuronal sensitization and pain signaling.

The selectivity of this compound for AC1 over other AC isoforms is a critical aspect of its therapeutic potential, as non-selective inhibition could lead to undesirable side effects.[1][2] For instance, dual inhibition of AC1 and the closely related AC8 has been associated with memory impairments.[1] this compound has demonstrated remarkable selectivity for AC1, with no significant inhibition of AC8 at concentrations up to 30 µM.[1]

The inhibition of AC1 by this compound leads to a reduction in cAMP accumulation, which in turn modulates downstream signaling pathways involved in pain perception.[1][3] This mechanism is particularly relevant in the context of inflammatory and visceral pain, where AC1 activity is upregulated.

Signaling Pathway of this compound in Pain Modulation

Caption: Signaling pathway of this compound-mediated analgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay | IC50 | Reference |

| Adenylyl Cyclase 1 (AC1) | cAMP Accumulation | 2.3 µM | [4][5] |

| Adenylyl Cyclase 8 (AC8) | cAMP Accumulation | No significant inhibition up to 30 µM | [1][4] |

Table 2: In Vivo Efficacy of this compound in Mouse Pain Models

| Pain Model | Administration | ED50 | 95% Confidence Interval | Reference |

| CFA-Induced Inflammatory Pain | Intrathecal | 0.28 µg | 0.13 - 0.43 µg | [1][5] |

| Formalin-Induced Inflammatory Pain (Phase II) | Subcutaneous | 6.88 mg/kg | 0.85 - 14.05 mg/kg | |

| Acetic Acid-Induced Visceral Pain | Subcutaneous | 0.92 mg/kg | 0.15 - 4.41 mg/kg | [3] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | 60 minutes | 10 mg/kg subcutaneous injection | [2][3] |

| Brain Penetration | Not detected | Following subcutaneous injection | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

cAMP Accumulation Assay

This protocol is used to determine the inhibitory effect of this compound on adenylyl cyclase activity in a cellular context.

Workflow for cAMP Accumulation Assay

Caption: Workflow for the cAMP accumulation assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells) are cultured in appropriate media.[1]

-

Cell Plating: Cells are seeded into 384-well plates and incubated overnight.[6]

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

AC Stimulation: Adenylyl cyclase is stimulated using an activator such as forskolin or isoproterenol.[1][5]

-

Incubation: The plates are incubated to allow for cAMP production.

-

Cell Lysis: A lysis buffer is added to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7]

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant)

This model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.

Workflow for CFA-Induced Inflammatory Pain Model

Caption: Workflow for the CFA-induced inflammatory pain model.

Methodology:

-

Baseline Measurement: The baseline mechanical sensitivity of the mice is determined using von Frey filaments.[1]

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the mouse's hind paw to induce a localized inflammatory response.[1]

-

Pain Development: The inflammatory pain is allowed to develop, typically over 24 hours.

-

Compound Administration: this compound is administered, often via intrathecal injection to target the spinal cord.[1]

-

Post-Treatment Measurement: Mechanical sensitivity is reassessed at various time points after compound administration.

-

Data Analysis: The dose-dependent analgesic effect of this compound is quantified to determine the median effective dose (ED50).

Mouse Model of Inflammatory Pain (Formalin Test)

The formalin test is a widely used model that distinguishes between acute nociceptive pain and tonic inflammatory pain.

Methodology:

-

Acclimatization: Mice are individually placed in observation chambers to acclimate to the testing environment.

-

Compound Administration: this compound or a vehicle control is administered, typically via subcutaneous injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.[3]

-

Behavioral Observation: The amount of time the mouse spends licking the injected paw is recorded over a specific period. The test is divided into two phases:

-

Phase I (0-10 minutes): Represents acute, non-inflammatory pain.

-

Phase II (16-40 minutes): Represents inflammatory pain.[3]

-

-

Data Analysis: The total licking time in each phase is calculated and compared between treatment groups to assess the analgesic effect.

Mouse Model of Visceral Pain (Acetic Acid Writhing Test)

This model is used to evaluate the efficacy of analgesics against visceral pain.

Methodology:

-

Compound Administration: Mice are pre-treated with this compound or a vehicle control.

-

Induction of Writhing: A dilute solution of acetic acid (e.g., 0.75%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[3]

-

Behavioral Observation: The number of writhes is counted for a defined period (e.g., 30 minutes) following the acetic acid injection.[3]

-

Data Analysis: The total number of writhes is compared between the this compound-treated group and the control group to determine the percentage of inhibition and the ED50.

Conclusion

This compound represents a compelling non-opioid analgesic candidate with a well-defined mechanism of action centered on the selective inhibition of adenylyl cyclase 1. Preclinical studies have consistently demonstrated its efficacy in rodent models of inflammatory and visceral pain. The high selectivity of this compound for AC1 over other isoforms suggests a favorable safety profile, mitigating the risk of off-target effects. Further investigation into the pharmacokinetic and toxicological properties of this compound is warranted to advance this promising compound towards clinical development as a novel treatment for pain.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for ST034307 in a Mouse Model of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ST034307, a selective adenylyl cyclase 1 (AC1) inhibitor, in established mouse models of inflammatory pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.

Introduction

Inflammatory pain is a significant clinical challenge, and the development of novel non-opioid analgesics is a key research priority. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of adenylyl cyclase 1 (AC1), an enzyme implicated in the sensitization of nociceptive pathways.[1][2] Studies have demonstrated the analgesic efficacy of this compound in various mouse models of inflammatory pain, suggesting its potential for clinical development.[3][4] This document provides detailed protocols for employing this compound in Complete Freund's Adjuvant (CFA) and formalin-induced inflammatory pain models in mice.

Mechanism of Action

This compound is a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] In the context of inflammatory pain, AC1 is a key signaling molecule in dorsal root ganglion (DRG) and spinal cord neurons.[5] Inflammatory mediators lead to an increase in intracellular calcium, which stimulates AC1 activity. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors. This signaling cascade results in the sensitization of nociceptors and enhanced pain perception. By selectively inhibiting AC1, this compound reduces cAMP production in these neurons, thereby dampening the downstream signaling that leads to hyperalgesia and allodynia associated with inflammatory pain.[3][4]

Signaling Pathway of this compound in Inflammatory Pain

Caption: Mechanism of this compound in reducing inflammatory pain.

Data Presentation

Table 1: Analgesic Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model

| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Time spent licking paw in seconds) |

| Phase I (0-10 min) | ||

| Vehicle | - | ~35 |

| This compound | 3 | ~30 |

| This compound | 10 | ~25 |

| This compound | 30 | ~20 |

| Morphine | 10 | ~10 |

| Phase II (16-40 min) | ||

| Vehicle | - | ~120 |

| This compound | 3 | ~80 |

| This compound | 10 | ~60 |

| This compound | 30 | ~40 |

| Morphine | 10 | ~20 |

Data compiled from published studies.[3][4] Values are approximate and may vary based on experimental conditions.

Table 2: Analgesic Efficacy of this compound in the CFA-Induced Inflammatory Pain Model

| Treatment Group | Dose (µg, i.t.) | Mechanical Withdrawal Threshold (g) |

| Vehicle | - | ~0.2 |

| This compound | 0.08 | ~0.4 |

| This compound | 0.25 | ~0.8 |

| This compound | 0.8 | ~1.2 |

Data compiled from published studies.[1] Values are approximate and may vary based on experimental conditions. i.t. = intrathecal administration.

Experimental Protocols

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for this compound evaluation.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, lasting for several days to weeks.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, or as specified by the supplier)

-

Complete Freund's Adjuvant (CFA)

-

Male C57BL/6 mice (8-10 weeks old)

-

Insulin syringes with 30-gauge needles

-

Von Frey filaments for mechanical sensitivity testing

-

Plantar test apparatus for thermal sensitivity testing

-

Animal scale

-

Testing chambers with a wire mesh floor

Procedure:

-

Animal Acclimatization:

-

House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

-

Handle mice daily for 2-3 days prior to testing to acclimate them to the experimenter.

-

-

Baseline Behavioral Testing:

-

Place mice in individual testing chambers on the wire mesh floor and allow them to acclimate for 30-60 minutes.

-

Mechanical Allodynia (von Frey Test):

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Measure the latency to paw withdrawal.

-

Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.

-

-

Record baseline measurements for each mouse.

-

-

Induction of Inflammation:

-

Briefly restrain the mouse and inject 20 µL of CFA into the plantar surface of the right hind paw using an insulin syringe.[6]

-

Return the mouse to its home cage.

-

-

This compound Administration:

-

Prepare this compound in the appropriate vehicle at the desired concentrations.

-

Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal) at a specified time point post-CFA injection (e.g., 24 hours). For intrathecal injections, doses as low as 0.25 µg have been shown to be effective.[1]

-

-

Post-treatment Behavioral Testing:

-

At various time points after this compound administration (e.g., 1, 2, 4, and 24 hours), repeat the mechanical allodynia and thermal hyperalgesia tests as described in step 2.

-

Always test the inflamed (ipsilateral) and non-inflamed (contralateral) paws.

-

-

Data Analysis:

-

Calculate the mean ± SEM for paw withdrawal thresholds and latencies for each treatment group.

-

Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control group.

-

Protocol 2: Formalin-Induced Inflammatory Pain Model

This model produces a biphasic pain response: an acute, neurogenic phase (Phase I) followed by a tonic, inflammatory phase (Phase II).

Materials:

-

This compound

-

Vehicle

-

Formalin solution (e.g., 2.5% or 5% in saline)[7]

-

Male C57BL/6 mice (8-10 weeks old)

-

Insulin syringes with 30-gauge needles

-

Observation chambers with mirrors to allow for an unobstructed view of the paws

-

Timer

-

Video recording equipment (optional, for later scoring)

Procedure:

-

Animal Acclimatization:

-

Follow the same acclimatization protocol as for the CFA model.

-

On the day of the experiment, place the mice in the observation chambers for at least 30 minutes to acclimate.

-

-

This compound Administration:

-

Induction of Pain and Observation:

-

Briefly restrain the mouse and inject 20 µL of formalin solution into the plantar surface of the right hind paw.[8]

-

Immediately return the mouse to the observation chamber and start the timer.

-

Record the cumulative time the mouse spends licking or biting the injected paw for the following periods:

-

-

Data Analysis:

-

Calculate the mean ± SEM for the total time spent licking/biting in Phase I and Phase II for each treatment group.

-

Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control group for each phase.

-

Important Considerations

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Blinding: The experimenter conducting the behavioral assessments should be blinded to the treatment groups to avoid bias.

-

Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or injection procedure. A positive control group (e.g., morphine) can also be included for comparison.[3][4]

-

Dose-Response: It is recommended to test a range of this compound doses to establish a dose-response relationship.

-

Pharmacokinetics: The timing of this compound administration relative to pain induction and behavioral testing should be optimized based on the pharmacokinetic profile of the compound.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

- 6. Persistent inflammatory pain induced by CFA [bio-protocol.org]

- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]